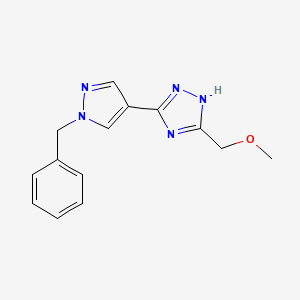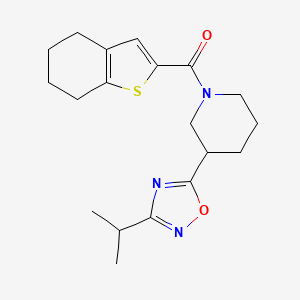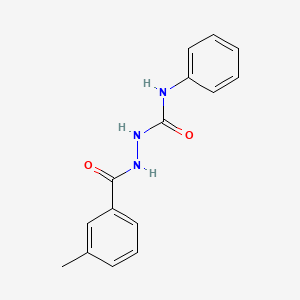![molecular formula C15H17NOS B5685814 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine](/img/structure/B5685814.png)
5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has garnered significant attention from the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine selectively antagonizes the mGluR5 receptor, which is a G protein-coupled receptor that plays a key role in modulating glutamatergic neurotransmission. By blocking the activity of mGluR5, 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine reduces the excitability of neurons and decreases the release of glutamate, which is a key mediator of neuronal damage and inflammation.
Biochemical and Physiological Effects:
5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine has been shown to have a range of biochemical and physiological effects, including reducing neuronal damage and inflammation, improving cognitive function, and reducing anxiety and depression-like behaviors in animal models. It has also been shown to have a neuroprotective effect in models of traumatic brain injury and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine is its selectivity for the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation is that 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal models.
Direcciones Futuras
There are several future directions for research on 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine, including exploring its potential therapeutic applications in various neurological and psychiatric disorders, investigating its mechanisms of action, and developing more potent and selective analogs of the compound. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine to optimize dosing and administration in animal models.
Métodos De Síntesis
The synthesis of 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine involves the reaction of 2-methyl-5-pyridinemethanol with 4-methoxyphenylthioacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ethyl bromide to form 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine. The purity of the compound is typically verified through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, anxiety, depression, and addiction. It has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Propiedades
IUPAC Name |
5-[2-(4-methoxyphenyl)sulfanylethyl]-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-12-3-4-13(11-16-12)9-10-18-15-7-5-14(17-2)6-8-15/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVLWBMBHHLTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCSC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Methoxyphenyl)sulfanylethyl]-2-methyl-pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5685739.png)
![(1R*,3S*)-3-ethoxy-7-[(2-methoxyphenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5685744.png)


![2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685763.png)
![1-{5-[(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B5685764.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5685770.png)

![N,1,3-trimethyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5685782.png)
![5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5685788.png)
![1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5685796.png)
![[(3R*,5R*)-1-[(5-methyl-4-isoxazolyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5685799.png)

![(3S*,4S*)-1-[5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5685825.png)